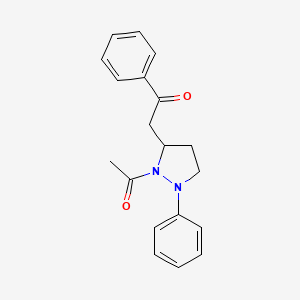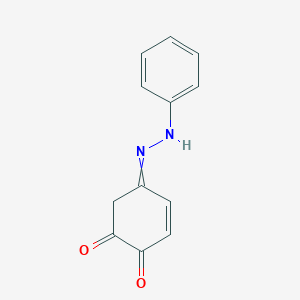
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate is an organic compound that belongs to the class of tricarboxylate esters It is characterized by the presence of three carboxylate groups attached to a propane backbone, with an ethoxy group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate can be synthesized through the esterification of propane-1,2,3-tricarboxylic acid with butanol and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are fed into the reactor, where they come into contact with the catalyst, and the product is continuously removed to drive the reaction to completion. This method ensures high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propane-1,2,3-tricarboxylic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Propane-1,2,3-tricarboxylic acid and butanol/ethanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its use as a tracer in metabolic studies.
Medicine: Investigated for its potential pharmacological properties and as a component in drug formulations.
Industry: Utilized as a plasticizer in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of tributyl 2-ethoxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl 2-acetoxypropane-1,2,3-tricarboxylate: Similar structure but with an acetoxy group instead of an ethoxy group.
Tributyl citrate: Lacks the ethoxy group and has a simpler structure.
Acetyl tributyl citrate: Contains an acetyl group and is used as a plasticizer.
Uniqueness
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This structural feature may enhance its performance as a plasticizer and its interactions in biological systems compared to similar compounds.
Propriétés
Numéro CAS |
145441-21-0 |
|---|---|
Formule moléculaire |
C20H36O7 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
tributyl 2-ethoxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C20H36O7/c1-5-9-12-24-17(21)15-20(27-8-4,19(23)26-14-11-7-3)16-18(22)25-13-10-6-2/h5-16H2,1-4H3 |
Clé InChI |
XCGUATDSCRFVNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


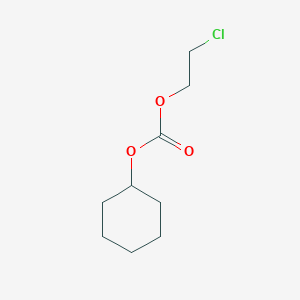

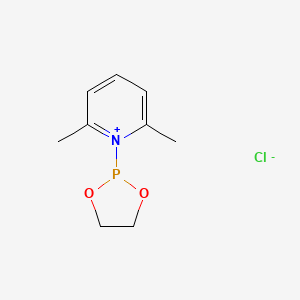

![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
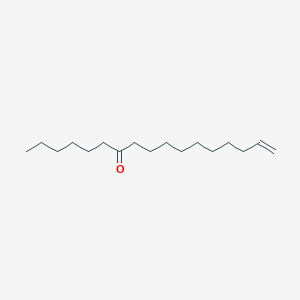
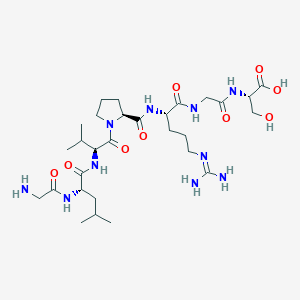
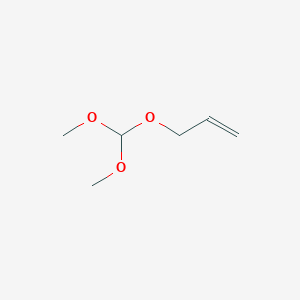
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)

